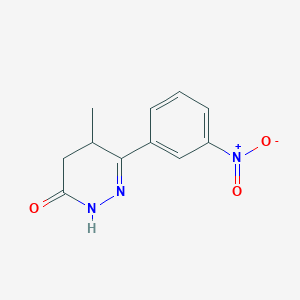
4,5-dihydro-5-methyl-6-(m-nitrophenyl)-3(2H)-pyridazinone
Cat. No. B8277760
M. Wt: 233.22 g/mol
InChI Key: DQVXIICCNCTEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04117130
Procedure details


A 28 g. portion of 3-(m-nitrobenzoyl)butyronitrile [prepared as described in J. Org. Chem., Vol. 38, No. 23, 4044-4048 (1973)] is added to one liter of 6N hydrochloric acid and is stirred at reflux for one hour using a magnetic stirrer and a heating mantle. The reaction mixture is cooled and extracted with methylene chloride. The organic layer is separated and extracted with saturated sodium bicarbonate. The bicarbonate layer is added dropwise to a stirred cold hydrochloric acid solution and the resulting solid is kept cold in ice then is filtered and air dried to afford 27.24 g. of 3-m-nitrobenzoyl butyric acid as a white solid. The entire amount of the preceding compound is mixed with 12.8 ml. of 99% hydrazine hydrate in 140 ml. of ethyl alcohol and is stirred at reflux for 3 hours. A solid begins to appear after about half an hour. The reaction mixture is cooled in an ice bath and the resulting solid is filtered and air dried to afford the compound 4,5-dihydro-5 -methyl-6-(m-nitrophenyl)-3(2H)-pyridazinone as white to light yellow crystals.





Identifiers


|
REACTION_CXSMILES
|
[N+](C1C=C(C=CC=1)C(C(C)CC#N)=O)([O-])=O.Cl.[N+:18]([C:21]1[CH:22]=[C:23]([CH:32]=[CH:33][CH:34]=1)[C:24]([CH:26]([CH3:31])[CH2:27][C:28](O)=[O:29])=O)([O-:20])=[O:19].O.[NH2:36][NH2:37]>C(O)C>[CH3:31][CH:26]1[C:24]([C:23]2[CH:32]=[CH:33][CH:34]=[C:21]([N+:18]([O-:20])=[O:19])[CH:22]=2)=[N:37][NH:36][C:28](=[O:29])[CH2:27]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)C(CC#N)C)C=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)C(CC(=O)O)C)C=CC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with saturated sodium bicarbonate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The bicarbonate layer is added dropwise to a stirred cold hydrochloric acid solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
then is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford 27.24 g
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The entire amount of the preceding compound is mixed with 12.8 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 hours
|
|
Duration
|
3 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to appear after about half an hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled in an ice bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting solid is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1CC(NN=C1C1=CC(=CC=C1)[N+](=O)[O-])=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
